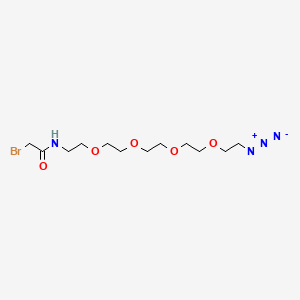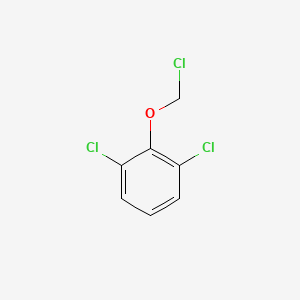
1,3-Dichloro-2-(chloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Cl3O. It is a halogenated aromatic compound, characterized by the presence of chlorine atoms and a chloromethoxy group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(chloromethoxy)benzene can be synthesized through several methods. One common method involves the chlorination of 1,3-dichlorobenzene followed by the introduction of a chloromethoxy group. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
1,3-Dichloro-2-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the chloromethoxy group make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target compounds.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-(dichloromethyl)benzene: Similar structure but with an additional chlorine atom on the methyl group.
1,3-Dichloro-2-(chloromethyl)benzene: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.
2,6-Dichlorobenzyl chloride: Similar chlorination pattern but with different substitution positions on the benzene ring.
Uniqueness
1,3-Dichloro-2-(chloromethoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group, which enhances its reactivity and versatility in chemical synthesis. This combination allows for selective reactions that are not possible with other similar compounds, making it a valuable intermediate in various industrial and research applications.
Properties
Molecular Formula |
C7H5Cl3O |
|---|---|
Molecular Weight |
211.5 g/mol |
IUPAC Name |
1,3-dichloro-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2 |
InChI Key |
ZPWLVTOMAFDXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


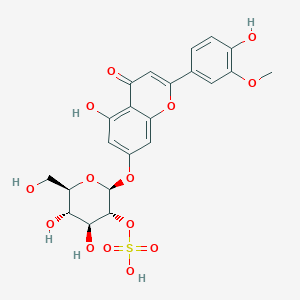
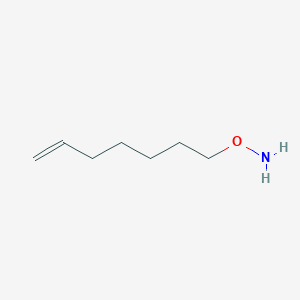
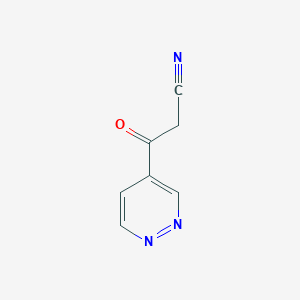
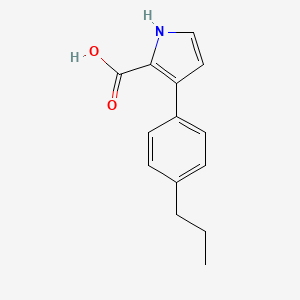
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)
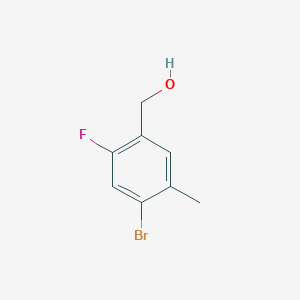
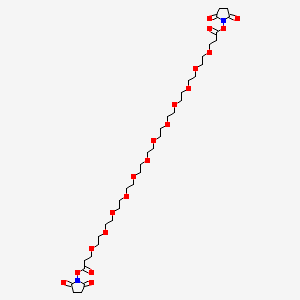
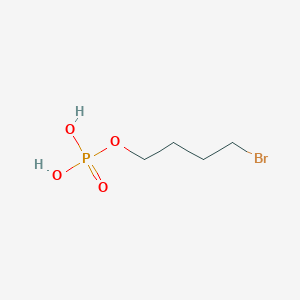
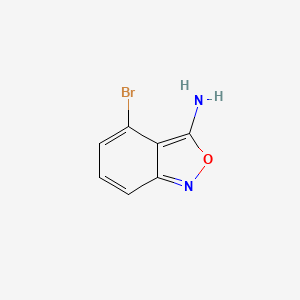
![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
